molecular formula C9H15N3OS B3215584 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide CAS No. 1163680-52-1

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Cat. No. B3215584
CAS RN: 1163680-52-1
M. Wt: 213.3 g/mol
InChI Key: DVYUPIGMLMFLTJ-UHFFFAOYSA-N
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Description

“2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide” is a compound with the CAS Number: 1163680-52-1 . It has a molecular weight of 213.3 . The compound is a powder at room temperature .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry and Antibacterial Activity

One area of significant interest is its implication in medicinal chemistry, particularly in the synthesis of novel quinazolinone structures. These structures have demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and bioactive potential of these compounds highlight their importance as potential medicinal agents, addressing challenges like antibiotic resistance (Tiwary et al., 2016).

Antimicrobial, Antitumor, and Antidiabetic Agents

Further research into 2,4-thiazolidinedione derivatives, which share a structural similarity to 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, has uncovered a broad spectrum of pharmacological activities. These include antimicrobial, anticancer, and antidiabetic properties, underscoring the structural flexibility and therapeutic potential of thiazole derivatives. The review by Singh et al. provides an extensive overview of the synthetic methodologies and biological applications of these derivatives, suggesting a promising avenue for future drug development (Singh et al., 2022).

Sulfonamide Drugs and Therapeutic Patents

The incorporation of the sulfonamide moiety, which is structurally related to thiazole derivatives, into various drugs has led to a wide range of therapeutic applications. This includes treatments for conditions such as glaucoma, epilepsy, and cancer. The patent review by Carta et al. details recent advancements in sulfonamide-based drugs, highlighting the ongoing need for novel compounds that can serve as antiglaucoma drugs or antitumor agents (Carta et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various biochemical targets in the body, leading to a range of effects . For instance, some thiazole derivatives have been found to act as antagonists against the enzyme UDP-N-acetylmuramate/L-alanine ligase .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, potentially activating or inhibiting them .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in different solvents could affect their distribution and efficacy . Additionally, the presence of other substances in the body could potentially interact with this compound, influencing its action.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative and the biological target it interacts with .

Cellular Effects

Thiazole derivatives have been found to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to have changes in their effects over time in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been found to have varying effects at different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives can have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

properties

IUPAC Name

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-6(2)5-7(10)8(13)12-9-11-3-4-14-9/h3-4,6-7H,5,10H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYUPIGMLMFLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=NC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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